2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine

Medicinal Chemistry Drug Discovery Physicochemical Properties

Researchers requiring a lipophilic 2,4-diamino-1,3,5-triazine scaffold for CNS-penetrant or intracellular drug discovery often face long lead times. This compound (CAS 30508-78-2) is stocked as a ready-to-derivatize building block. - LogP 2.88 ensures superior membrane permeability vs. the non-fluorinated analog. - Two amino handles and a functionalized aryl ring enable rapid orthogonal library synthesis. - Thermal stability (bp 333-334 °C) also supports polymer applications.

Molecular Formula C10H8F3N5
Molecular Weight 255.2 g/mol
CAS No. 30508-78-2
Cat. No. B1362341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine
CAS30508-78-2
Molecular FormulaC10H8F3N5
Molecular Weight255.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C2=NC(=NC(=N2)N)N
InChIInChI=1S/C10H8F3N5/c11-10(12,13)6-3-1-2-5(4-6)7-16-8(14)18-9(15)17-7/h1-4H,(H4,14,15,16,17,18)
InChIKeyYMIFDDZCSSDQHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine: Procurement Profile


2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine (CAS 30508-78-2) is a 2,4,6-trisubstituted 1,3,5-triazine featuring two amino groups and a 3-(trifluoromethyl)phenyl substituent . This compound belongs to a class of heterocycles widely recognized as a 'privileged scaffold' in medicinal chemistry [1]. Its substitution pattern, particularly the electron-withdrawing trifluoromethyl group, imparts distinct physicochemical properties, including an increased lipophilicity (LogP) and higher thermal stability compared to its non-fluorinated analog .

2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine vs. Generic Analogs


The presence of the 3-(trifluoromethyl)phenyl group in this specific 2,4-diamino-1,3,5-triazine is not an interchangeable design element; it is a critical determinant of performance. This substitution dramatically alters key physicochemical properties such as lipophilicity, electronic distribution, and thermal behavior relative to the parent phenyl analog or other 2,4-diaminotriazines. These property shifts directly impact the molecule's utility, dictating its solubility profile in medicinal chemistry campaigns, its thermal stability in materials applications, and its ability to form specific supramolecular interactions [1]. Consequently, selecting a 'similar' triazine derivative without the trifluoromethylphenyl group or with a different substitution pattern can lead to failure in achieving the desired solubility, stability, or biological target engagement for which this specific compound was chosen.

2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine: Procurement Evidence


Enhanced Lipophilicity vs. Non-Fluorinated Analog

The target compound exhibits a significantly higher calculated partition coefficient (LogP) compared to its non-fluorinated analog, 2,4-diamino-6-phenyl-1,3,5-triazine (benzoguanamine). This difference quantifies the enhanced lipophilicity imparted by the trifluoromethyl substituent, a key parameter for predicting membrane permeability and ADME properties in drug development . The measured LogP for 2,4-diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine is 2.88 , a substantial increase over the predicted value of ~0.58 for benzoguanamine [1].

Medicinal Chemistry Drug Discovery Physicochemical Properties

Thermal Stability vs. Non-Fluorinated Analog

The incorporation of the trifluoromethylphenyl group results in a measurable increase in both melting and boiling points compared to the unsubstituted phenyl analog, 2,4-diamino-6-phenyl-1,3,5-triazine (benzoguanamine). This reflects enhanced intermolecular interactions and thermal stability, which are critical parameters for high-temperature polymer applications [REFS-1, REFS-2]. The target compound melts at 207-211 °C and boils at 333-334 °C , whereas benzoguanamine has a melting point of 219-221 °C and a boiling point of 305 °C .

Materials Science Thermal Analysis Flame Retardants

Molecular Weight & TPSA Differentiation

The addition of the trifluoromethyl group to the phenyl ring results in a quantifiable increase in molecular weight and topological polar surface area (TPSA) compared to the parent 2,4-diamino-6-phenyl-1,3,5-triazine. These are fundamental descriptors in drug design, influencing target binding, solubility, and permeability . The target compound has a molecular weight of 255.20 g/mol and a TPSA of 90.7 Ų , while the des-trifluoromethyl analog has a molecular weight of 187.20 g/mol [1] and a TPSA of 77.1 Ų [2].

Computational Chemistry Lead Optimization Fragment-Based Drug Design

Privileged Scaffold for Drug Discovery

The 2,4-diamino-6-aryl-1,3,5-triazine core, of which this compound is a specific derivative, is a well-documented 'privileged scaffold' for generating biological activity, particularly in oncology. While this specific compound may be used as a synthetic intermediate , its core structure has yielded compounds with potent, low micromolar antiproliferative activity against multiple human cancer cell lines [1]. This class-level evidence supports the value of the functionalized core for generating active molecules.

Medicinal Chemistry Combinatorial Chemistry Anticancer Agents

Optimal Procurement Applications for 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine


Lipophilic Scaffold for Lead Optimization

Based on its significantly higher LogP (2.88) compared to the non-fluorinated analog , this compound is best procured as a starting point for drug discovery programs targeting intracellular or CNS-penetrant agents. The enhanced lipophilicity is a key differentiator for achieving acceptable membrane permeability and blood-brain barrier penetration. Furthermore, its status as a derivative of the 2,4-diamino-6-aryl-1,3,5-triazine 'privileged scaffold' provides a strong class-level rationale for its use in generating libraries for anticancer or anti-infective screening [1].

Thermally Stable Monomer for High-Performance Polymers

Procurement for polymer or resin synthesis is justified by the compound's distinct thermal properties, specifically its higher boiling point (333-334 °C) compared to its phenyl analog (305 °C) . This indicates greater thermal stability, making it a more suitable monomer for creating flame-retardant materials or components requiring high-temperature processing [1]. The trifluoromethyl group also imparts desirable properties like low surface energy and chemical resistance to the resulting polymers.

Versatile Functionalized Building Block

This compound is an ideal procurement choice as a versatile building block in parallel synthesis and library production. Its two amino groups and the functionalized aryl ring offer distinct handles for orthogonal derivatization, enabling the rapid exploration of chemical space . The increased molecular weight and TPSA relative to simpler triazines [1] place it in a different area of chemical property space, which is valuable for diversifying screening collections and probing structure-activity relationships (SAR) in early-stage drug discovery.

Technical Documentation Hub

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